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Compound of Interest

Compound Name: α-Ergocryptine-d3

Cat. No.: B1147346 Get Quote

This technical guide provides an in-depth overview of the molecular characteristics and

applications of α-Ergocryptine-d3, tailored for researchers, scientists, and professionals in

drug development. This document outlines its physicochemical properties, a detailed

experimental protocol for its use as an internal standard in quantitative analysis, and the

pharmacological context of its non-deuterated analogue, α-Ergocryptine.

Core Molecular Data
α-Ergocryptine-d3 is a deuterated form of α-Ergocryptine, an ergot alkaloid. The incorporation

of three deuterium atoms results in a stable, isotopically labeled compound ideal for use in

mass spectrometry-based analytical methods.

Parameter Value Source

Chemical Formula C₃₂H₃₈D₃N₅O₅ [1][2]

Molecular Weight 578.72 g/mol [1][2]

CAS Number 1794783-50-8 [2][3]

Synonyms

(5'α)-12'-Hydroxy-2'-(1-

methylethyl)-5'-(2-

methylpropyl)ergotaman-

3',6',18-trione-d3;

Ergocryptine-d3

[2]
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Experimental Protocols: Quantitative Analysis of α-
Ergocryptine via LC-MS/MS
α-Ergocryptine-d3 is primarily utilized as an internal standard (IS) for the accurate

quantification of α-Ergocryptine in complex matrices such as food, feed, and biological

samples.[4] The following protocol describes a representative ultra-high performance liquid

chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Sample Preparation (QuEChERS-based Extraction)
This protocol is adapted for cereal-based matrices.

Homogenization: Grind the sample to a fine powder.

Extraction:

Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Add a known concentration of α-Ergocryptine-d3 internal standard.

Add 10 mL of an extraction solvent mixture of acetonitrile and 3 mM ammonium carbonate

(85:15, v/v).

Securely cap the tube and vortex for 30 seconds.

Shake vigorously for 30 seconds.

Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.

Dispersive Solid-Phase Extraction (dSPE) Clean-up:

Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent.

Vortex for 30 seconds to facilitate the binding of matrix interferences.

Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.

Final Extract Preparation:
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Carefully transfer the cleaned supernatant to a new vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
Chromatographic Separation:

System: ACQUITY UPLC System or equivalent.

Column: A C18 column stable at alkaline pH.

Mobile Phase: A gradient elution using a buffered alkaline mobile phase (e.g., with

ammonium carbonate) and an organic modifier like acetonitrile is recommended to ensure

good peak shape for ergot alkaloids.[5]

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Injection Volume: 1-10 µL.

Mass Spectrometric Detection:

System: Xevo TQ-S or a comparable tandem quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

Analysis Mode: Multiple Reaction Monitoring (MRM).

Precursor Ion: For both α-Ergocryptine and α-Ergocryptine-d3, the protonated molecule

[M+H]⁺ is selected.[5]

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (α-

Ergocryptine) and the internal standard (α-Ergocryptine-d3) must be optimized. At least

two transitions are typically monitored for confirmation.

Source Parameters: Typical ESI source parameters include a capillary voltage of 0.5 kV, a

desolvation temperature of 450°C, and a source block temperature of 150°C.[5]
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Experimental Workflow for Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of

α-Ergocryptine using its deuterated internal standard.
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Caption: Workflow for α-Ergocryptine quantification.
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Signaling Pathway of α-Ergocryptine
The non-deuterated form, α-Ergocryptine, acts as a dopamine D2 receptor agonist.[6][7] The

activation of the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling

cascade that primarily inhibits adenylyl cyclase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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